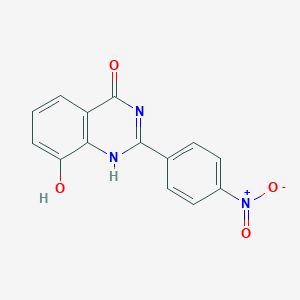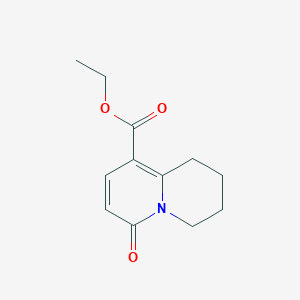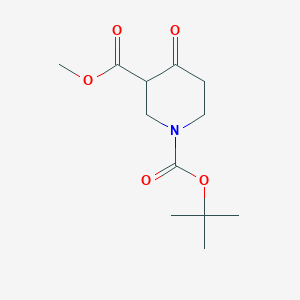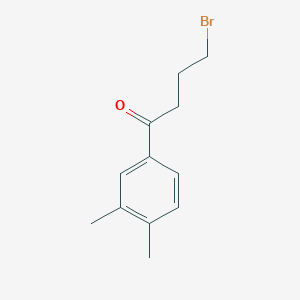
4-Chloro-2-methyl-1,3-benzothiazol-7-ol
Overview
Description
4-Chloro-2-methyl-1,3-benzothiazol-7-ol (CMBTO) is a heterocyclic compound that has been extensively studied in scientific research. CMBTO is a member of the benzothiazole family, which is known for its diverse biological activities. The compound has been synthesized using various methods and has been shown to have potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1,3-benzothiazol-7-ol is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes involved in cell growth and division. 4-Chloro-2-methyl-1,3-benzothiazol-7-ol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
4-Chloro-2-methyl-1,3-benzothiazol-7-ol has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, leading to the inhibition of cell growth and division. 4-Chloro-2-methyl-1,3-benzothiazol-7-ol has also been shown to induce the production of reactive oxygen species, which can damage cellular components and lead to cell death. The compound has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
4-Chloro-2-methyl-1,3-benzothiazol-7-ol has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to have low toxicity in animal models. 4-Chloro-2-methyl-1,3-benzothiazol-7-ol has also been shown to have a wide range of biological activities, making it a promising candidate for further development as a therapeutic agent. However, there are some limitations to using 4-Chloro-2-methyl-1,3-benzothiazol-7-ol in lab experiments. The compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 4-Chloro-2-methyl-1,3-benzothiazol-7-ol is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on 4-Chloro-2-methyl-1,3-benzothiazol-7-ol. One area of research is the development of 4-Chloro-2-methyl-1,3-benzothiazol-7-ol as a therapeutic agent for the treatment of cancer and infectious diseases. Further studies are needed to determine the optimal dosage and delivery method for 4-Chloro-2-methyl-1,3-benzothiazol-7-ol. Another area of research is the elucidation of the mechanism of action of 4-Chloro-2-methyl-1,3-benzothiazol-7-ol. Understanding how the compound works at the molecular level can provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 4-Chloro-2-methyl-1,3-benzothiazol-7-ol in animal models and humans.
Scientific Research Applications
4-Chloro-2-methyl-1,3-benzothiazol-7-ol has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to have antimicrobial, antifungal, and antitumor activities. 4-Chloro-2-methyl-1,3-benzothiazol-7-ol has been tested against various strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound has also been shown to inhibit the growth of cancer cells, including breast cancer and lung cancer cells. 4-Chloro-2-methyl-1,3-benzothiazol-7-ol has been tested in animal models and has shown promising results in reducing tumor growth.
properties
CAS RN |
163299-46-5 |
|---|---|
Molecular Formula |
C8H6ClNOS |
Molecular Weight |
199.66 g/mol |
IUPAC Name |
4-chloro-2-methyl-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C8H6ClNOS/c1-4-10-7-5(9)2-3-6(11)8(7)12-4/h2-3,11H,1H3 |
InChI Key |
MJACUOLKRMINGR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2S1)O)Cl |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2S1)O)Cl |
synonyms |
7-Benzothiazolol,4-chloro-2-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)

